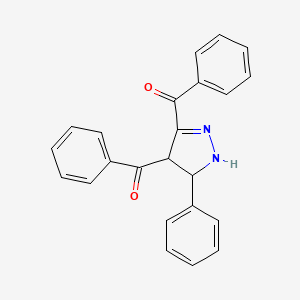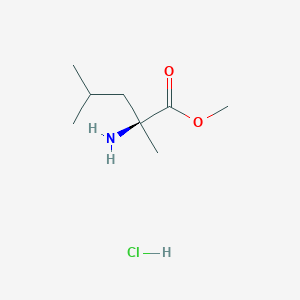
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate is a chemical compound with the molecular formula C9H8Cl2N4O2 and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of a purine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group at position 9. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate typically involves the reaction of 2,6-dichloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Applications De Recherche Scientifique
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate is utilized in various fields of scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can act as an inhibitor or substrate for these enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate can be compared with other similar compounds, such as:
2,6-Dichloropurine: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical transformations.
Ganciclovir: Another antiviral agent with a similar purine-based structure, used in the treatment of cytomegalovirus infections.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10Cl2N4O3 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
ethyl 2-[(2,6-dichloropurin-9-yl)methoxy]acetate |
InChI |
InChI=1S/C10H10Cl2N4O3/c1-2-19-6(17)3-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3 |
Clé InChI |
IDZVYRMZLLPYMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCN1C=NC2=C1N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)




![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)

